molecular formula C9H7Cl2FO2 B1410168 Ethyl 2,4-dichloro-3-fluorobenzoate CAS No. 1803718-57-1

Ethyl 2,4-dichloro-3-fluorobenzoate

Cat. No.: B1410168
CAS No.: 1803718-57-1
M. Wt: 237.05 g/mol
InChI Key: BMFMWYZUYBGQRD-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-3-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom. The carboxylic acid group is esterified with ethanol, forming the ethyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-3-fluorobenzoate typically involves the esterification of 2,4-dichloro-3-fluorobenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Biological Activity

Ethyl 2,4-dichloro-3-fluorobenzoate (CAS Number: 1803718-57-1) is a chemical compound that has garnered attention in various fields, particularly in organic chemistry and medicinal research. Its unique structure, characterized by a benzene ring substituted with two chlorine atoms and one fluorine atom, along with an ethyl ester group, contributes to its distinctive chemical properties and biological activities.

The presence of halogen atoms (chlorine and fluorine) in this compound enhances its reactivity and binding affinity to biological targets. This compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Mechanism of Action:

  • Enzyme Interaction: this compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or activator. The halogen substitutions may enhance its ability to bind to enzyme active sites, affecting metabolic pathways.
  • Receptor Modulation: The compound may also modulate receptor functions by interacting with receptor binding sites due to its structural similarities with biologically active molecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects. Its structural characteristics allow it to inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anti-inflammatory Effects: There is potential for anti-inflammatory applications based on its interactions with inflammatory pathways. Further studies are necessary to elucidate the specific mechanisms involved.
  • Herbicidal Activity: this compound has been evaluated for its herbicidal properties. In tests using Arabidopsis thaliana as a model organism, varying concentrations demonstrated effects on plant growth and development, indicating potential use as a herbicide .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on bacterial growth,
Anti-inflammatoryPotential modulation of inflammatory pathways
HerbicidalGrowth inhibition in Arabidopsis thaliana

Case Study: Herbicidal Evaluation

In a study evaluating the herbicidal activity of several fluorinated compounds, this compound was tested alongside other analogs. The results indicated that at specific concentrations, it inhibited seed germination and affected overall plant growth metrics such as fresh weight and fruit yield. This suggests its potential utility in agricultural applications as a selective herbicide .

Properties

IUPAC Name

ethyl 2,4-dichloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMWYZUYBGQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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